molecular formula C19H20N2O4 B5505248 methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate

methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate

Cat. No. B5505248
M. Wt: 340.4 g/mol
InChI Key: DVDVCFMNPGWLAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate" often involves complex synthetic routes that leverage the reactivity of dibenzoazepine cores. A representative synthesis involves acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from precursors such as 2-allylphenylamine and methyl 2-bromo-2-phenylacetate, leading to diastereoisomers of related dibenzoazepine derivatives (Acosta Quintero et al., 2016). Such methods highlight the complexity and versatility of synthetic approaches to access the dibenzoazepine framework.

Molecular Structure Analysis

The molecular structure of dibenzoazepine derivatives reveals interesting features such as the adoption of conformations intermediate between boat and twist-boat forms for the azepine ring. This structural aspect is crucial for understanding the molecule's reactivity and interaction potential. For instance, the minor diastereoisomer of an 11-ethyl derivative of dibenzoazepine showcases the azepine ring in a conformation allowing for specific hydrogen bonding patterns, leading to complex sheet formations (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Dibenzoazepine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For example, they can participate in reactions leading to the formation of ethyl carboxylate derivatives or N-acetyl derivatives through further functionalization of the azepine ring (Acosta Quintero et al., 2019). These reactions are indicative of the compound's versatility in synthetic chemistry, offering pathways to a range of structurally diverse and potentially bioactive molecules.

Scientific Research Applications

  • Pharmacological Potential of Derivatives : Some derivatives of this compound, like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have been explored for their pharmacological potential. These derivatives have undergone various chemical modifications to assess their effects in preliminary pharmacological studies (Chapman et al., 1971).

  • Photolysis of Aryl Azides : Research on the photolyses of aryl azides with electron-withdrawing substituents, including derivatives of this compound, has provided insights into the formation of products like 3-substituted 2-methoxy-3H-azepines (Purvis et al., 1984).

  • Synthesis and Chemical Structure Analysis : The synthesis of related compounds like 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine has been detailed, emphasizing its significance as an intermediate in the preparation of novel chemical structures (Kimura & Morosawa, 1979).

  • Diastereoisomeric Forms and Potential Bioactivity : Studies on diastereoisomeric forms of related compounds, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, have been conducted. These compounds show potential in the treatment of various diseases and are precursors in the synthesis of anti-allergenic, antidepressant, and antihistaminic drugs (Quintero et al., 2016).

  • Synthesis of Pyrano[4,3‐b]Azepines : The compound has been involved in the synthesis of pyrano[4,3‐b]azepines, which are intensely colored and contain unusual structural features. This research contributes to the development of new compounds with potential applications in various fields (Tückmantel, 1994).

  • Novel Anticholinesterase Agents : Derivatives of the compound have been studied for their anticholinesterase activity, showing potential as potent inhibitors of enzymes like acetyl- and butyrylcholinesterase, which have implications in conditions like Alzheimer's disease (Luo et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Dibenzazepine derivatives are often used in the development of CNS-active drugs, such as carbamazepine, an anticonvulsant .

Future Directions

Dibenzazepine and its derivatives continue to be of interest in the development of new pharmaceuticals. For example, new host materials based on the dibenzazepine motif have been designed and synthesized for use in highly efficient green and red organic light-emitting diodes .

properties

IUPAC Name

methyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-25-18(22)20-15-11-10-14-9-8-13-6-4-5-7-16(13)21(17(14)12-15)19(23)24-2/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVCFMNPGWLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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